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4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene derivatives. The process may include electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as bromine and chlorine . The acetamido group can be introduced through acylation reactions, while the sulfonate group is typically added via sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The functional groups present in the compound can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: This compound shares the bromine and aromatic ring but differs in its functional groups and overall structure.
4’-Bromo-2’-chloroacetanilide: Similar in having bromine and chlorine substituents but differs in the acetamido and sulfonate groups.
Uniqueness
4-Chloro-2-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15BrClNO4S |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H15BrClNO4S/c1-9-7-16(10(2)6-13(9)17)24(21,22)23-15-5-4-12(18)8-14(15)19-11(3)20/h4-8H,1-3H3,(H,19,20) |
InChI Key |
VDMDAURHBPBHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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